2-Chloro-3-cyano-4-fluorobenzoic acid

Description

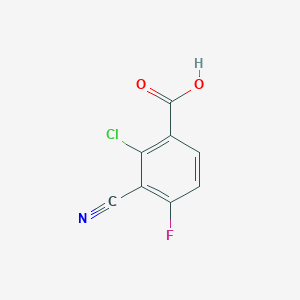

2-Chloro-3-cyano-4-fluorobenzoic acid is a poly-substituted benzoic acid derivative with chlorine (Cl), cyano (CN), and fluorine (F) groups at the 2-, 3-, and 4-positions, respectively.

Properties

Molecular Formula |

C8H3ClFNO2 |

|---|---|

Molecular Weight |

199.56 g/mol |

IUPAC Name |

2-chloro-3-cyano-4-fluorobenzoic acid |

InChI |

InChI=1S/C8H3ClFNO2/c9-7-4(8(12)13)1-2-6(10)5(7)3-11/h1-2H,(H,12,13) |

InChI Key |

NKUIOPCUSIQNKZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)Cl)C#N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-cyano-4-fluorobenzoic acid typically involves multi-step organic reactions. One common method starts with 2,6-dichloro-3-fluorobenzonitrile as the raw material. This compound undergoes a series of reactions, including bromination, Grignard reaction, and carboxylation, to yield the target product . The reaction conditions often involve the use of solvents like diethyl ether and reagents such as n-butyl chloride and carbon dioxide.

Industrial Production Methods

Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process is optimized for high yield, cost-effectiveness, and safety. The use of automated reactors and controlled environments ensures consistent quality and minimizes the risk of hazardous reactions.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-cyano-4-fluorobenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The chloro, cyano, and fluoro groups can be substituted under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Chloro-3-cyano-4-fluorobenzoic acid has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It is utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-Chloro-3-cyano-4-fluorobenzoic acid involves its interaction with specific molecular targets. The chloro, cyano, and fluoro groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Key Features :

- Molecular Formula: Likely C₈H₃ClFNO₂ (exact formula depends on tautomerism and substituent positions).

- Functional Groups: Carboxylic acid (-COOH), chloro (Cl), cyano (CN), and fluoro (F) groups.

- Electron Effects : The combination of electron-withdrawing groups (Cl, CN, F) significantly enhances the acidity of the carboxylic acid group compared to unsubstituted benzoic acid.

- Applications: Potential use as a synthetic intermediate in pharmaceuticals, agrochemicals, or materials science due to its versatile reactivity.

Comparison with Structurally Similar Compounds

Substituent Effects on Acidity and Reactivity

The electronic and steric effects of substituents profoundly influence the physicochemical properties of benzoic acid derivatives.

Key Observations :

- The cyano group in this compound is a stronger electron-withdrawing group than hydroxyl (-OH) or amino (-NH₂) groups, leading to markedly increased acidity.

- Halogen positioning: The 4-fluoro group in the target compound may enhance solubility in polar solvents compared to non-fluorinated analogs.

Functional Group Impact :

- The cyano group in the target compound offers a reactive handle for further functionalization (e.g., hydrolysis to amides or conversion to tetrazoles).

- Fluorine enhances metabolic stability and bioavailability in drug design.

Structural Analysis Techniques

Crystallographic tools like SHELXL (for refinement) and ORTEP-III (for visualization) are critical for determining the precise geometry and electronic effects of substituted benzoic acids . For example:

- SHELXL can model the electron density of the cyano group to confirm its orientation.

- ORTEP diagrams visualize steric interactions between substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.